molecular formula C14H13BO2 B15373152 [3-(2-Phenylethenyl)phenyl]boronic acid CAS No. 168097-36-7

[3-(2-Phenylethenyl)phenyl]boronic acid

Cat. No.: B15373152
CAS No.: 168097-36-7
M. Wt: 224.06 g/mol
InChI Key: CKNBLPIHHCGEEJ-UHFFFAOYSA-N
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Description

[3-(2-Phenylethenyl)phenyl]boronic acid is a boronic acid derivative featuring a styrenyl (phenylethenyl) substituent at the 3-position of the phenyl ring. Boronic acids, in general, are characterized by their B(OH)₂ group, which enables dynamic covalent interactions with diols, amines, and other nucleophiles, making them valuable in biomedical and materials science applications .

Properties

CAS No.

168097-36-7

Molecular Formula

C14H13BO2

Molecular Weight

224.06 g/mol

IUPAC Name

[3-(2-phenylethenyl)phenyl]boronic acid

InChI

InChI=1S/C14H13BO2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,16-17H

InChI Key

CKNBLPIHHCGEEJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C=CC2=CC=CC=C2)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Features Key Properties/Applications Evidence Source
This compound Styrenyl group at 3-position Potential use in cross-coupling or sensing
3-Nitrophenylboronic acid Nitro group at 3-position AmpC β-lactamase inhibitor (Ki = 0.8 µM)
4-Carboxyphenylboronic acid Carboxy group at 4-position AmpC β-lactamase inhibitor (Ki = 1.2 µM)
1-Amido-2-triazolylethaneboronic acid Triazole ring replacing phenyl group β-lactamase inhibition (Ki similar to phenyl analogs; improved MICs)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl-phenoxy moiety Fungal histone deacetylase (HDAC) inhibition (IC₅₀ = 1 µM)
[4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid Isopropoxy biphenyl structure Limited solubility in RPMI medium, hindering antiproliferative assays

Key Observations:

Substituent Position and Electronic Effects :

  • Electron-withdrawing groups (e.g., nitro in 3-nitrophenylboronic acid) enhance β-lactamase inhibition by stabilizing transition-state interactions .
  • The styrenyl group in this compound may similarly modulate electronic density, though its specific activity remains uncharacterized in the evidence.

Biological Activity: Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) retain inhibitory potency (Ki ≈ phenyl analogs) but exhibit improved minimum inhibitory concentrations (MICs) against pathogens, suggesting enhanced membrane permeability . Methoxyethyl-phenoxy derivatives demonstrate potent HDAC inhibition, with [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid showing 50% greater efficacy than trichostatin A at lower concentrations .

Solubility Challenges :

  • Bulky hydrophobic substituents (e.g., biphenyl in [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid) reduce aqueous solubility, complicating in vitro assays . The styrenyl group in this compound may pose similar challenges.

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